molecular formula C29H37IN2 B165222 2-(3-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propenyl)-3,3-dimethyl-1-propyl-3H-indolium iodide CAS No. 134564-83-3

2-(3-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propenyl)-3,3-dimethyl-1-propyl-3H-indolium iodide

Cat. No. B165222
M. Wt: 540.5 g/mol
InChI Key: NHGJYSOYQRLQEA-UHFFFAOYSA-M
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Description

The compound “2-(3-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propenyl)-3,3-dimethyl-1-propyl-3H-indolium iodide” is also known as IR-780 iodide . It is a near-infrared lipophilic cation heptamethine fluorescent dye .


Molecular Structure Analysis

The empirical formula for this compound is C36H44ClIN2 . It has a molecular weight of 667.11 . The SMILES string representation is [I-].CCCN1c2ccccc2C©©/C1=C\C=C3/CCCC(\C=C\C4=N+c5ccccc5C4©C)=C3Cl .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 232-234 °C (lit.) . It has a maximum absorption wavelength (λmax) of 780 nm .

properties

IUPAC Name

(2Z)-2-[(E)-3-(3,3-dimethyl-1-propylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-propylindole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N2.HI/c1-7-20-30-24-16-11-9-14-22(24)28(3,4)26(30)18-13-19-27-29(5,6)23-15-10-12-17-25(23)31(27)21-8-2;/h9-19H,7-8,20-21H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGJYSOYQRLQEA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCC)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCC)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propenyl)-3,3-dimethyl-1-propyl-3H-indolium iodide

CAS RN

134564-83-3
Record name 3H-Indolium, 2-[3-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-1-propyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134564-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Dipropyl-3,3,3',3'-tetramethylindocarbocyanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134564833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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